Endomorphin 2 (TFA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Endomorphin 2 (三氟乙酸盐) 是一种内源性阿片类肽,是两种内啡肽之一。它的氨基酸序列是酪氨酸-脯氨酸-苯丙氨酸-苯丙氨酸酰胺。Endomorphin 2 是 μ-阿片受体的 高亲和力、高选择性激动剂。 它主要存在于脊髓和低位脑干,在那里它在疼痛调节中起着重要作用 .

准备方法

合成路线及反应条件

Endomorphin 2 可以使用固相肽合成 (SPPS) 合成。该过程包括将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链中。常用的保护基团是氨基的 9-芴甲氧羰基 (Fmoc) 和侧链的叔丁基 (tBu)。 合成在温和条件下进行,以防止肽的消旋和降解 .

工业生产方法

Endomorphin 2 的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。然后将纯化的肽冻干以获得最终产物。 三氟乙酸盐形式通常用于增强肽的稳定性和溶解度 .

化学反应分析

反应类型

Endomorphin 2 会经历各种化学反应,包括:

氧化: 酪氨酸残基可以被氧化形成二酪氨酸。

还原: 还原二硫键(如果存在)。

取代: 苯丙氨酸残基可以发生取代反应.

常用试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

取代: 各种亲电试剂可用于取代反应.

主要产物

氧化: 二酪氨酸。

还原: 具有游离巯基的还原肽。

取代: 取代的苯丙氨酸衍生物.

科学研究应用

Endomorphin 2 有几种科学研究应用:

化学: 用作研究肽合成和修饰的模型肽。

生物学: 研究它在疼痛调节和神经传递中的作用。

医学: 探索作为一种潜在的镇痛剂,与传统阿片类药物相比具有更少的副作用。

作用机制

Endomorphin 2 通过与 μ-阿片受体(一种 G 蛋白偶联受体)结合发挥作用。结合后,它激活受体,导致腺苷酸环化酶的抑制和环腺苷酸 (cAMP) 水平的下降。这导致钾通道开放和钙通道关闭,导致神经元超极化和神经递质释放的抑制。 此外,Endomorphin 2 诱导强啡肽 A 和 [Met]脑啡肽的释放,它们分别激活 κ- 和 δ-阿片受体 .

相似化合物的比较

Endomorphin 2 与其他内源性阿片类肽进行比较,例如:

Endomorphin 1: 结构相似,但氨基酸序列不同(酪氨酸-脯氨酸-色氨酸-苯丙氨酸酰胺)。

β-内啡肽: 更长的肽,具有不同的序列和更广泛的受体亲和力。

脑啡肽: 更短的肽,具有不同的序列和受体亲和力.

Endomorphin 2 的独特之处在于它对 μ-阿片受体的 高选择性和亲和力,使其成为开发具有减少副作用的新型镇痛剂的有希望的候选者 .

生物活性

Endomorphin 2 (TFA) is a potent endogenous opioid peptide that primarily interacts with the μ-opioid receptor (MOR). Its biological activity has been extensively studied, revealing a range of pharmacological effects, particularly in pain modulation and neuroprotection. This article synthesizes findings from various studies, highlighting the compound's efficacy, structural modifications, and potential therapeutic applications.

Overview of Endomorphin 2

Endomorphin 2 (EM-2) is a tetrapeptide with the sequence Tyr-Pro-Phe-Phe-NH₂. It exhibits high selectivity for μ-opioid receptors compared to other opioid receptors, making it a significant focus for research in pain management and related disorders .

EM-2 exerts its biological effects primarily through the activation of μ-opioid receptors, which are widely distributed in the central nervous system (CNS). Upon binding, EM-2 induces analgesic effects by modulating neurotransmitter release and inhibiting pain pathways. The antinociceptive properties of EM-2 have been demonstrated in various models of pain, including formalin-induced pain in rodents, where it significantly reduced c-Fos expression in the dorsal horn of the spinal cord, indicating decreased pain signaling .

Structural Modifications and Their Impact

Research into structural modifications of EM-2 has revealed that alterations can enhance its stability and receptor affinity. For instance, cyclic analogs of EM-2 have shown improved biostability and altered pharmacokinetic profiles while retaining biological activity . A study found that introducing conformational constraints affected binding affinity to MOR; specifically, modifications that hindered the peptide's flexibility resulted in diminished receptor interaction .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Cyclization | Increased biostability | |

| Conformational constraints | Reduced binding affinity | |

| C-terminal modifications | Detrimental to activity |

Pharmacological Applications

The primary pharmacological application of EM-2 is its role as an analgesic agent. Its antinociceptive effects have been confirmed through various experimental models:

- Antinociceptive Effects : EM-2 has shown significant efficacy in reducing pain responses in both acute and chronic pain models.

- Potential for Neurological Disorders : Due to its neuroprotective properties, EM-2 may also play a role in treating neurodegenerative diseases by modulating neuroinflammation and apoptosis .

Case Studies

Several studies have investigated the efficacy of EM-2 in clinical and preclinical settings:

- Formalin Test in Rodents : A study demonstrated that EM-2 significantly suppressed formalin-induced pain behaviors more effectively than other opioid peptides .

- Chronic Pain Models : In neuropathic pain models, EM-2 administration led to substantial reductions in allodynia and hyperalgesia, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuroprotection : Research indicates that EM-2 can mitigate neuronal damage following ischemic events, highlighting its dual role as both an analgesic and a neuroprotective agent .

属性

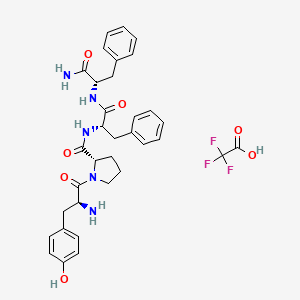

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJAQAAWBPIPNC-ZLYCMTQRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。